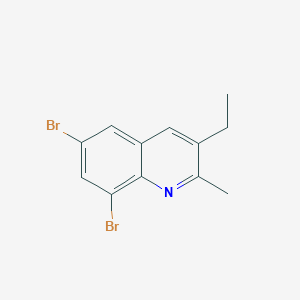

6,8-Dibromo-3-ethyl-2-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,8-Dibromo-3-ethyl-2-methylquinoline: is a heterocyclic aromatic compound with the molecular formula C12H11Br2N and a molecular weight of 329.03 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-3-ethyl-2-methylquinoline typically involves the bromination of 3-ethyl-2-methylquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination at the 6 and 8 positions of the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-3-ethyl-2-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc dust and acetic acid.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium on carbon).

Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction Reactions: Reducing agents (e.g., zinc dust), solvents (e.g., acetic acid).

Major Products:

Substitution Reactions: Substituted quinoline derivatives.

Oxidation Reactions: Quinoline N-oxides.

Reduction Reactions: De-brominated quinoline derivatives.

Scientific Research Applications

6,8-Dibromo-3-ethyl-2-methylquinoline has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-ethyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

- 6,8-Dibromo-2-methylquinoline

- 6,8-Dibromo-3-methylquinoline

- 6,8-Dibromoquinoline

Comparison: 6,8-Dibromo-3-ethyl-2-methylquinoline is unique due to the presence of both ethyl and methyl groups at the 3 and 2 positions, respectively. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the ethyl group at the 3 position may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Biological Activity

6,8-Dibromo-3-ethyl-2-methylquinoline is a derivative of the quinoline family, which is known for its diverse biological activities. This article provides an overview of the compound's biological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a quinoline backbone with bromine substituents at positions 6 and 8, and an ethyl group at position 3, along with a methyl group at position 2. This unique structure contributes to its pharmacological properties.

Biological Activities

Quinoline derivatives, including this compound, have been studied for various biological activities:

- Antimicrobial Activity : Quinoline derivatives are recognized for their effectiveness against a range of pathogens. For instance, compounds with halogen substitutions often exhibit enhanced antimicrobial properties due to increased lipophilicity and electron-withdrawing effects from the halogens .

- Anticancer Activity : Research indicates that certain quinoline derivatives can inhibit cancer cell proliferation. In particular, derivatives with specific substitutions have shown promising results against various cancer cell lines such as HeLa and MCF-7. The presence of bromine atoms has been linked to increased cytotoxicity in certain studies .

- Antiviral Activity : The antiviral properties of quinoline derivatives are noteworthy. For example, compounds similar to this compound have demonstrated significant inhibition of viral growth in laboratory settings. This is particularly relevant in the context of emerging viral diseases .

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions on a precursor quinoline compound. Recent advances have introduced metal-free methods for regioselective bromination, which enhances yield and reduces environmental impact .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | , |

| Anticancer | Inhibits proliferation in HeLa and MCF-7 cells | , |

| Antiviral | Significant inhibition of viral growth | , |

Notable Research Findings

- Anticancer Efficacy : A study found that derivatives with hydroxyl or acyloxy groups at position 8 exhibited moderate activity against cancer cell lines with IC50 values ranging from 4.60 to 25.00 mM .

- Antiviral Potential : In vitro evaluations revealed that certain dibromoquinoline derivatives could inhibit H5N1 virus growth by over 90% while maintaining low cytotoxicity levels .

- Mechanistic Insights : The mechanism of action for these compounds often involves interaction with cellular targets such as topoisomerases and cyclooxygenases, leading to apoptosis in cancer cells or disruption of viral replication processes .

Properties

IUPAC Name |

6,8-dibromo-3-ethyl-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br2N/c1-3-8-4-9-5-10(13)6-11(14)12(9)15-7(8)2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQNBRTUTLBILD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC(=CC(=C2N=C1C)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.